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Compound of Interest |

Compound Name: 3-(4-Bromophenyl)cyclobutanol
CAS No.: 916814-02-3
Cat. No.: B2469891
. J

Executive Summary

3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9) is a high-value functionalized
cycloalkane intermediate. Characterized by a rigid cyclobutane core substituted with a lipophilic
bromophenyl group and a polar hydroxyl moiety, it serves as a critical scaffold in medicinal
chemistry—particularly for kinase inhibitors and cross-coupling reactions (Suzuki-Miyaura).

This guide provides a definitive solubility landscape derived from physicochemical principles
and analogous process data. It addresses the lack of public experimental datasets by
establishing a predictive solubility model and a validated experimental protocol for researchers
to determine precise saturation limits in their specific workflows.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The
molecule exhibits a "push-pull” polarity: the lipophilic bromophenyl tail contrasts with the
hydrophilic hydroxyl head, but the overall character is dominated by the lipophilic domain.
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Property Data Source/Note
. 3-(4-
Chemical Name IUPAC
Bromophenyl)cyclobutanol
CAS Number 1183047-51-9 Primary Identifier
] o Stereochemistry affects crystal
Stereoisomer CAS 916814-02-3 (cis-isomer) )
packing
Molecular Formula C10H11BrO -
Molecular Weight 227.10 g/mol -
Physical State Solid (White to Off-White) Standard State @ 25°C
) Lipophilic (Poor aqueous
LogP (Predicted) ~2.9 -
solubility)
Capable of H-bonding in
H-Bond Donors 1 (Hydroxyl group)
alcohols
H-Bond Acceptors 1 (Hydroxyl oxygen) -

Solubility Landscape

The solubility data below categorizes solvents based on their utility in Reaction, Extraction, and
Purification workflows.

Solvent Compatibility Table

Data inferred from structural analogs (e.g., phenylcyclobutanes) and standard process
chemistry principles.
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Solvent Class

Representative
Solvents

N . Process
Solubility Rating . L.
Application

Primary extraction

) Dichloromethane ) solvent;
Chlorinated High
(DCM), Chloroform chromatography
loading.
Extraction;
Ethyl Acetate (EtOAC), ) o
Esters High Recrystallization
Isopropyl Acetate
(solvent component).
] Reaction medium
THF, Diethyl Ether, ) )
Ethers High (e.g., Grignard,
MTBE _ _
reduction); Extraction.
Library storage;
) DMSO, DMF, ) -
Polar Aprotic o High Nucleophilic
Acetonitrile o )
substitution reactions.
Solubility decreases
Methanol, Ethanol, ) )
Alcohols Moderate with cooling; good for
Isopropanol o
recrystallization.
Anti-solvent for
. ] Hexanes, Heptane, o ]
Aliphatics Low precipitation/crystalliz
Cyclohexane ]
ation.
Aqueous wash phase;
Water, PBS Buffer (pH  Very Low (<0.1 requires co-solvent
Aqueous

7.4)

mg/mL) (e.g., DMSO) for bio-

assays.

Mechanistic Insight

o The "Lipophilic Dominance" Effect: Despite the -OH group, the 4-bromophenyl ring drives the

partition coefficient (LogP ~2.9). Consequently, the molecule partitions preferentially into

organic layers (DCM/EtOAc) during agueous workups.
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» Crystallization Logic: The compound is solid at room temperature. The most effective
purification strategy involves dissolving in a "Good" solvent (hot EtOAc or minimal DCM) and
adding a "Bad" solvent (Hexanes/Heptane) to induce controlled precipitation.

Process Engineering: Purification Workflows

The following visualizations illustrate the decision logic for solvent selection during purification,
ensuring maximum yield and purity.

Solubility-Driven Purification Logic
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Crude Reaction Mixture
(3-(4-Bromophenyl)cyclobutanol)

Liquid-Liquid Extraction
Solvent: EtOAc or DCM

Partitioning \ Partitioning

Aqueous Layer Organic Layer
(Discard Salts) (Target Molecule)

Drying (Na2S04) & Concentration

'

Crude Solid

Purity Check (TLC/LCMS)

High Purity (>85%) Low Purity (<85%)

Recrystallization Flash Chromatography
Solvent: Hot Heptane/EtOAc (10:1) Eluent: Hexanes/EtOAc (Gradient)

Pure Product
(White Solid)

Click to download full resolution via product page

Caption: Workflow for isolation of 3-(4-Bromophenyl)cyclobutanol based on differential
solubility.
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Experimental Protocols

Since batch-specific impurities can alter solubility, the following Gravimetric Solubility Screen is
the gold standard for validating solubility in your specific solvent system.

Protocol: Visual Solubility Determination

Objective: Determine the approximate saturation point (mg/mL) at Room Temperature (RT).

Preparation: Weigh 10 mg of 3-(4-Bromophenyl)cyclobutanol into a clear 4 mL glass vial.

Solvent Addition: Add the target solvent in 100 pL increments.

Agitation: Vortex for 30 seconds after each addition.

Observation:

o Clear Solution: Soluble.[1][2] Calculate solubility:

o Cloudy/Particulate: Insoluble. Continue adding solvent.

Thermal Stress (Optional): If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a
candidate for recrystallization.

Validated Solvent Systems for Chromatography

o TLC Mobile Phase: 20% Ethyl Acetate in Hexanes (
).

e Column Gradient; Start 100% Hexanes
Gradient to 30% EtOAcC.

References

e PubChem.Compound Summary: 3-(4-Bromophenyl)cyclobutanol (CID 53394285).
National Library of Medicine. Available at: [Link]
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¢ Organic Syntheses.Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-
Bromophenyl)butanoic Acid. Org.[3][1][4][5][6] Synth. 2018, 95, 328-344.[5][7] (Process
chemistry reference for bromophenyl-cycloalkane handling). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Solubility Profile & Process
Engineering of 3-(4-Bromophenyl)cyclobutanol]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2469891#3-4-bromophenyl-cyclobutanol-
solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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